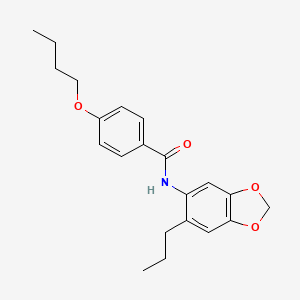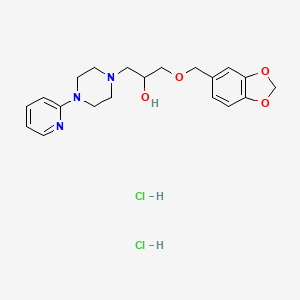![molecular formula C21H23Cl2F3N4O B5155968 [3-Chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](2,6-dimethylpiperidin-1-yl)methanone](/img/structure/B5155968.png)
[3-Chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](2,6-dimethylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone is a complex organic compound characterized by its unique structure, which includes chloro, chlorophenyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization with chloro, chlorophenyl, and trifluoromethyl groups. The reaction conditions typically involve the use of solvents such as MIBK (methyl isobutyl ketone) and reagents like NBS (N-bromosuccinimide) and NCS (N-chlorosuccinimide) under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like NBS and NCS. Reaction conditions often involve specific temperatures and solvents to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce different functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for drug development and biochemical studies .
Medicine
In medicine, the compound’s potential pharmacological properties could be explored. Its interactions with specific molecular targets may lead to the development of new therapeutic agents .
Industry
In the industrial sector, the compound could be used in the production of specialty chemicals, agrochemicals, and materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-chloro-5-trifluoromethylpyridine: A compound with similar trifluoromethyl and chloro groups.
Trichlorophenol: Contains multiple chloro groups and is used in various chemical applications.
Trifluoromethylpyridine: Known for its applications in the synthesis of agrochemicals and pharmaceuticals.
Uniqueness
The uniqueness of 3-Chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone lies in its combination of functional groups and its potential for diverse applications in scientific research and industry. Its structure allows for various chemical modifications, making it a versatile compound for multiple fields of study.
Properties
IUPAC Name |
[3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-(2,6-dimethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2F3N4O/c1-11-4-3-5-12(2)29(11)20(31)18-17(23)19-27-15(13-6-8-14(22)9-7-13)10-16(21(24,25)26)30(19)28-18/h6-9,11-12,15-16,27H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZKGKOOZBXROH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=NN3C(CC(NC3=C2Cl)C4=CC=C(C=C4)Cl)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3,7-Bis-(4-methylphenyl)sulfonyl-1,3,7-triazabicyclo[3.3.1]nonan-5-yl]-(3,4-dichlorophenyl)methanone](/img/structure/B5155889.png)
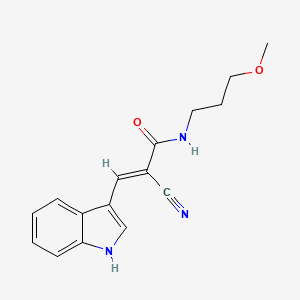
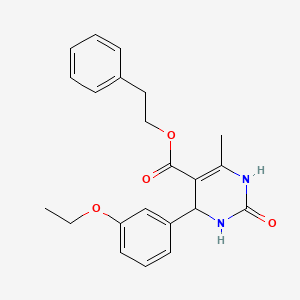
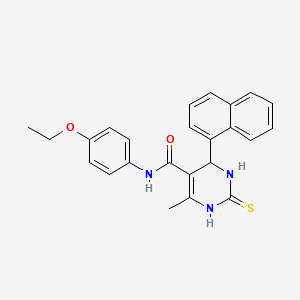
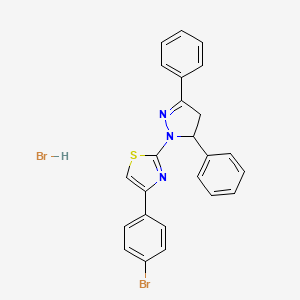

![Propan-2-yl 2-chloro-5-({[(3-chloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B5155939.png)
![1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-pyrrolidin-1-ylpiperidine](/img/structure/B5155949.png)
![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methylmethanamine](/img/structure/B5155956.png)
![4,5,11,12-tetraazatetracyclo[6.6.1.0~2,6~.0~9,13~]pentadeca-5,12-diene-3,10-dione](/img/structure/B5155965.png)
![5-[(4-Chlorophenyl)sulfanylmethyl]-3-pyridin-3-yl-1,2,4-oxadiazole](/img/structure/B5155976.png)
![7-methyl-2-(4-nitrophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B5155984.png)
